molecular formula C29H34O6 B13389266 Glyvenol

Glyvenol

Cat. No.: B13389266
M. Wt: 478.6 g/mol
InChI Key: ULLNJSBQMBKOJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glyvenol, also known as tribenoside, is a vasoprotective drug primarily used to treat hemorrhoids. It possesses mild anti-inflammatory, analgesic, and wound-healing properties. Tribenoside stimulates laminin α5 production and laminin-332 deposition, aiding in the repair of the basement membrane during the wound healing process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tribenoside involves the reaction of ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside with various reagents to produce the final compound. The reaction conditions typically include the use of solvents and catalysts to facilitate the process.

Industrial Production Methods: Industrial production of tribenoside involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of purification and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Tribenoside undergoes several types of chemical reactions, including:

    Oxidation: Tribenoside can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert tribenoside into its reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of tribenoside, as well as substituted compounds with different functional groups .

Scientific Research Applications

Tribenoside has a wide range of scientific research applications, including:

Mechanism of Action

Tribenoside exerts its effects through several mechanisms:

Comparison with Similar Compounds

    Lidocaine: Often used in combination with tribenoside for its local anesthetic properties.

    Hydrocortisone: A corticosteroid used for its anti-inflammatory effects.

    Phenylephrine: A vasoconstrictor used to reduce swelling and discomfort.

Comparison: Tribenoside is unique in its dual action of anti-inflammatory and wound-healing properties, making it particularly effective in treating hemorrhoids. Unlike hydrocortisone, which primarily reduces inflammation, tribenoside also promotes tissue repair. Lidocaine provides immediate pain relief, while tribenoside offers long-term benefits by improving vascular health .

Properties

IUPAC Name

5-[1,2-bis(phenylmethoxy)ethyl]-2-ethoxy-4-phenylmethoxyoxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O6/c1-2-32-29-26(30)28(34-20-24-16-10-5-11-17-24)27(35-29)25(33-19-23-14-8-4-9-15-23)21-31-18-22-12-6-3-7-13-22/h3-17,25-30H,2,18-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLNJSBQMBKOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C(C(O1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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